

Cross-reactivity profiling of 4-amino-N-methylbenzamide-based kinase inhibitors

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Compound of Interest

Compound Name: 4-amino-N-methylbenzamide

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Comparative Cross-Reactivity Profiling of Benzamide-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of representative benzamide-based kinase inhibitors. Due to the limited availability of comprehensive public data on a singular class of **4-amino-N-methylbenzamide**-based inhibitors, this document utilizes structurally related and well-characterized compounds to illustrate the principles and methodologies of kinase inhibitor selectivity profiling. The presented data, experimental protocols, and pathway visualizations serve as a framework for assessing the performance of novel kinase inhibitors against a panel of cellular targets.

Data Presentation: Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential for off-target effects. The following tables summarize the inhibitory activities of representative benzamide-based compounds against their primary targets and notable off-targets.

Table 1: Inhibitory Profile of CHMFL-ABL-053

CHMFL-ABL-053 serves as a pertinent example of a **4-amino-N-methylbenzamide** derivative, demonstrating activity against both its primary target, BCR-ABL, and other significant kinases.

Kinase Target	CHMFL-ABL-053 IC50 (nM)	Notes
ABL1	70	Primary target; a tyrosine kinase implicated in chronic myeloid leukemia (CML). [1] [2] [3]
SRC	90	Off-target; a non-receptor tyrosine kinase involved in various cellular processes. [1] [2]
p38 α	62	Off-target; a mitogen-activated protein kinase (MAPK) involved in stress and inflammatory responses. [1] [2]
DDR1	292	Off-target; a discoidin domain receptor tyrosine kinase. [2]
DDR2	457	Off-target; a discoidin domain receptor tyrosine kinase. [2]
c-KIT	>10000	Demonstrates selectivity against this common off-target of ABL inhibitors. [3]

Table 2: Inhibitory Profile of CHMFL-074

CHMFL-074 is another BCR-ABL inhibitor that also shows potent inhibition of Platelet-Derived Growth Factor Receptors (PDGFRs).

Kinase Target	CHMFL-074 IC50 (nM)	Notes
ABL1	24	Primary target.[4]
PDGFR α	71	Potent off-target activity.[4]
PDGFR β	88	Potent off-target activity.[4]

Table 3: Inhibitory Profile of Lorlatinib

Lorlatinib, a macrocyclic inhibitor structurally related to the 4-amino-N-methanesulfonylbenzamide scaffold, is a potent inhibitor of ALK and ROS1, including various resistance mutations.

Target Kinase	Ki (nM)	Cellular IC50 (nM)	Notes
Wild-type ALK	0.025	6.9	Primary target; Anaplastic Lymphoma Kinase.[5]
ALK L1196M	0.07	16	Crizotinib-resistant mutant.
ALK G1269A	0.17	12	Crizotinib-resistant mutant.
ALK G1202R	0.92	45	Highly refractory ALK resistance mutation. [5]
Wild-type ROS1	<0.021	1.3 (HCC78 cells)	Primary target; c-ros oncogene 1.

Experimental Protocols

A comprehensive assessment of kinase inhibitor specificity requires a multi-faceted approach, combining in vitro biochemical assays with cell-based target engagement and proteome-wide profiling.

In Vitro Radiometric Kinase Assay

This is a traditional and highly reliable method for measuring the inhibitory activity of a compound against a purified kinase. It directly quantifies the transfer of a radiolabeled phosphate from ATP to a kinase substrate.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Purified recombinant kinase
- Specific peptide or protein substrate
- Test compound in DMSO
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
- [γ -³³P]ATP or [γ -³²P]ATP
- ATP solution
- 96- or 384-well plates
- Phosphocellulose filter plates or paper
- Scintillation counter

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound. A typical starting concentration is 100 μ M with 10-point, 3-fold dilutions.
- Reaction Setup: In a microplate well, combine the kinase, its specific substrate, and the kinase reaction buffer.
- Compound Addition: Add the diluted test compound to the wells. Include a DMSO-only well as a vehicle control.
- Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

- Reaction Initiation: Start the kinase reaction by adding a solution containing both unlabeled ATP and [γ -³³P]ATP. The final ATP concentration should be near the Michaelis constant (K_m) for the specific kinase to ensure competitive binding can be accurately measured.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
- Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
- Separation: Spot a portion of the reaction mixture onto a phosphocellulose filter. Wash the filter extensively with phosphoric acid to remove unincorporated radiolabeled ATP, leaving only the radiolabeled substrate bound to the filter.
- Detection: Quantify the radioactivity on the filter using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Chemical Proteomics using Kinobeads

This method allows for the unbiased profiling of a kinase inhibitor against a large number of kinases in their native state within a cell lysate.^{[9][10]} It is a competitive binding assay where the test compound competes with a broad-spectrum of kinase inhibitors immobilized on beads.

Materials:

- Cell lines or tissue samples
- Lysis buffer
- Test compound in DMSO
- Kinobeads (Sepharose beads with immobilized, non-selective kinase inhibitors)
- Mass spectrometer

Procedure:

- Cell Lysis: Prepare a cell lysate that preserves the native state of the kinases.
- Compound Incubation: Incubate the cell lysate with various concentrations of the free test compound. This allows the test compound to bind to its target kinases.
- Kinobeads Incubation: Add the Kinobeads to the lysate-compound mixture. The kinases that have not been bound by the test compound will bind to the immobilized inhibitors on the beads.
- Affinity Enrichment: Wash the beads to remove non-specifically bound proteins.
- Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides, for example, with trypsin.
- Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
- Data Analysis: The potency of the test compound for a specific kinase is determined by the reduction in the amount of that kinase captured by the beads in the presence of the compound. Dose-response curves are generated to calculate the IC₅₀ or K_d for each identified kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement of a drug in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Materials:

- Intact cells or cell lysate
- Test compound in DMSO
- PCR tubes or 96-well PCR plates
- Heating block or thermal cycler

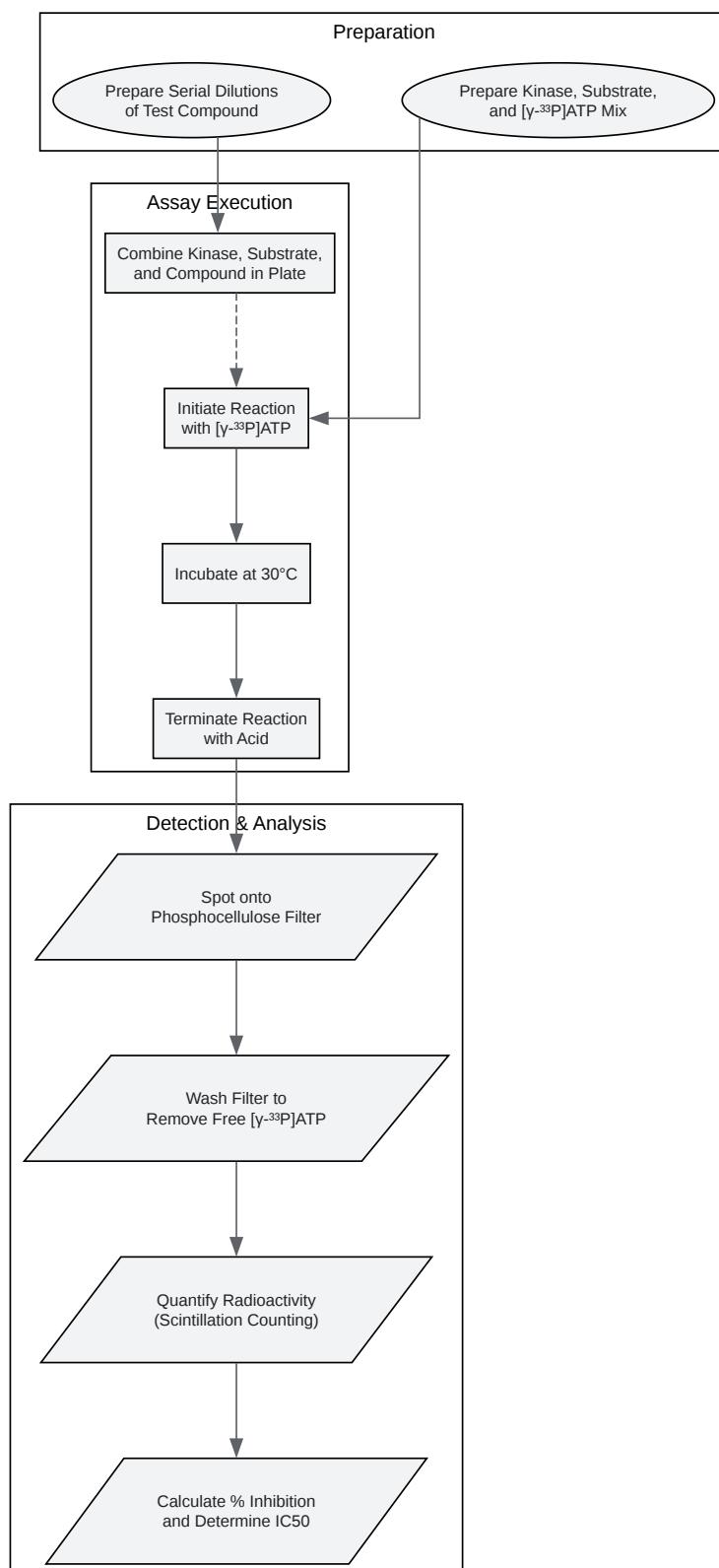
- Instrumentation for protein quantification (e.g., Western blot, mass spectrometry)

Procedure:

- Treatment: Treat intact cells or cell lysate with the test compound or a vehicle control (DMSO).
- Heating: Aliquot the samples and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes). This creates a "melt curve."
- Lysis and Separation: For intact cells, lyse them after heating. For all samples, centrifuge to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.
- Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a method like Western blotting or mass spectrometry.
- Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming cellular engagement.

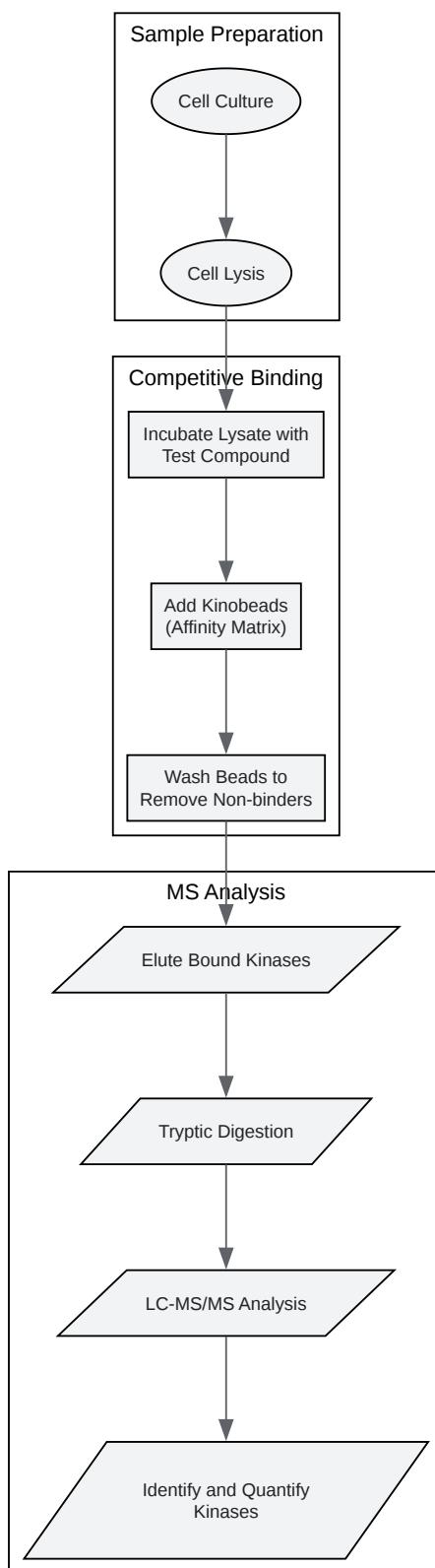
Mandatory Visualization

The following diagrams illustrate key signaling pathways affected by the representative inhibitors and the workflows of the described experimental protocols.



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Fig. 1: Experimental workflow for an in vitro kinase inhibition assay.



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Fig. 2: Workflow for Chemical Proteomics using Kinobeads.

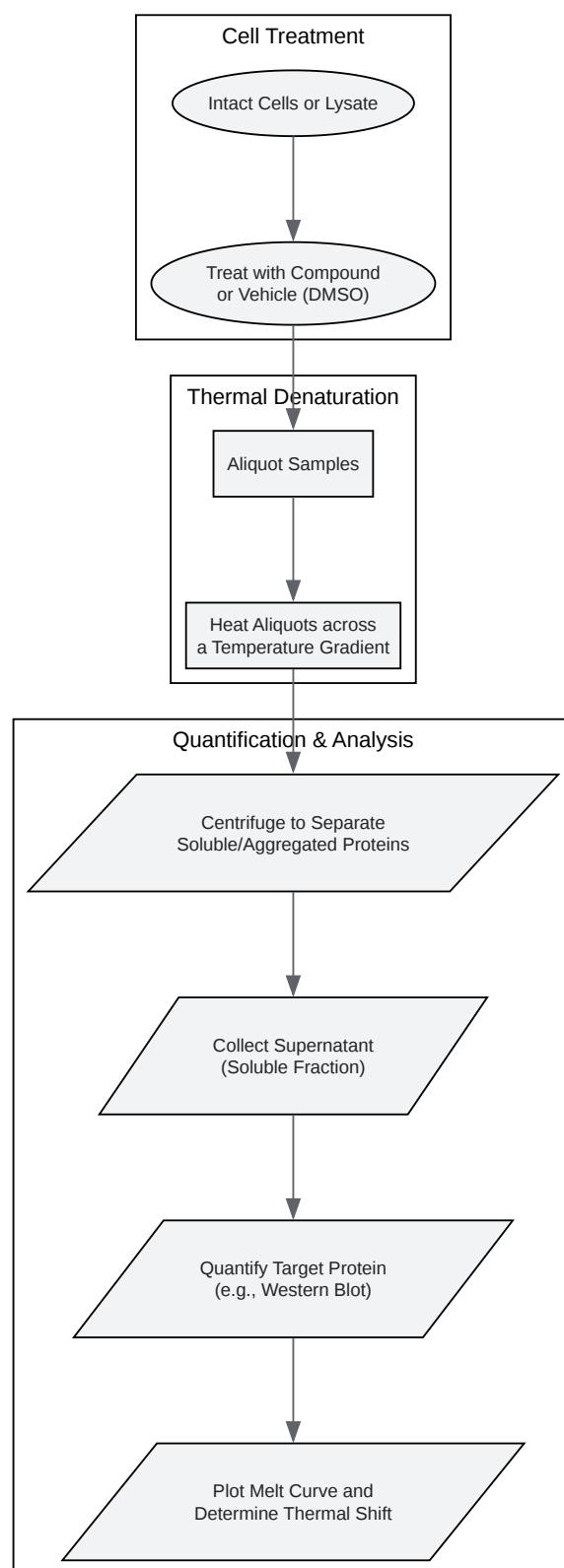
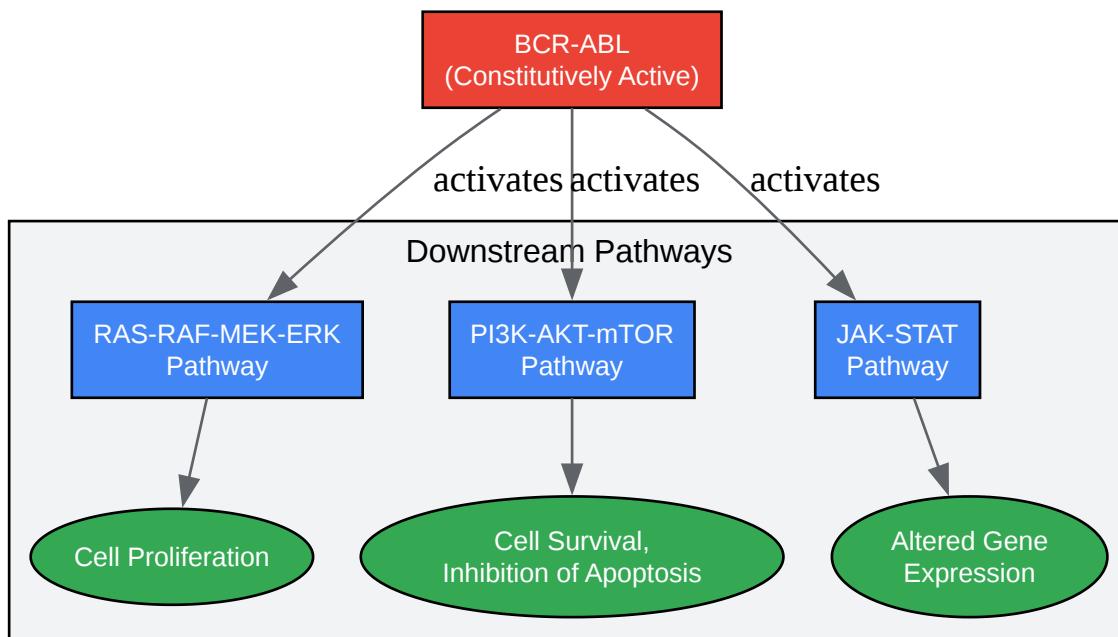
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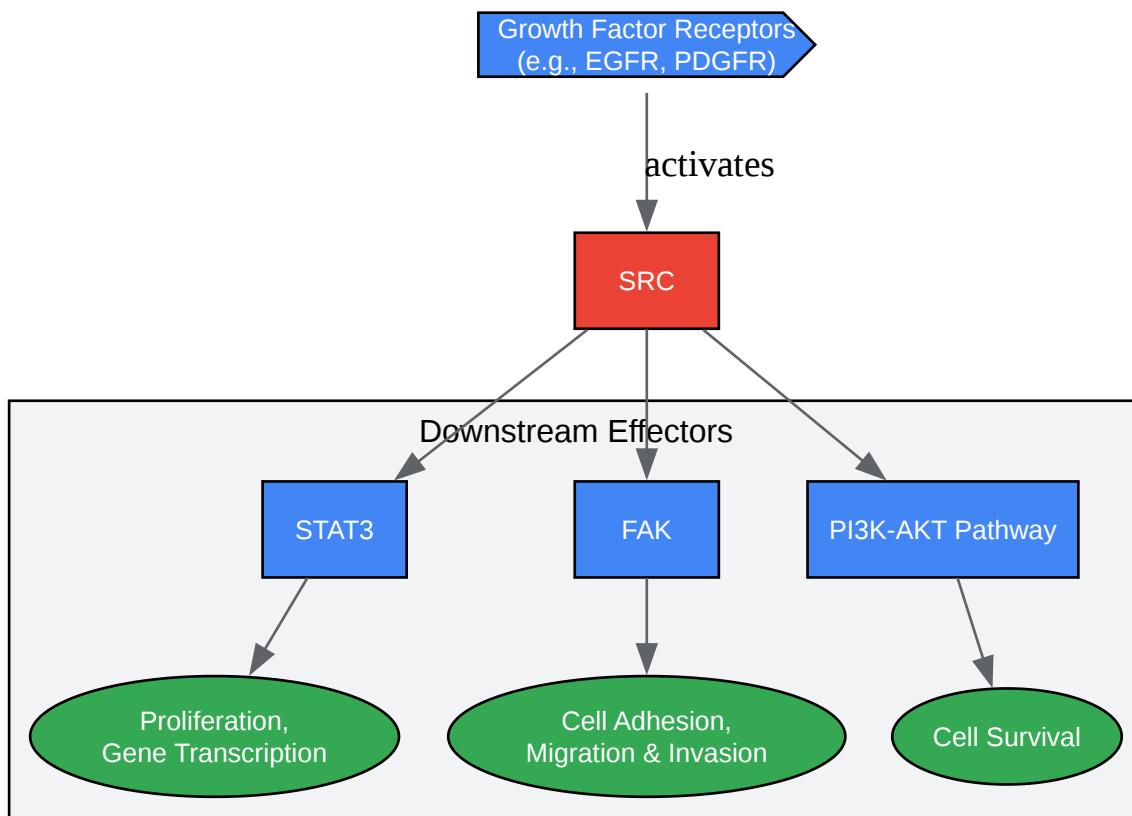
Fig. 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

The off-target inhibition of kinases by benzamide-based inhibitors can have significant biological consequences due to their central roles in various signaling pathways. Understanding these pathways is crucial for predicting potential side effects and for designing more selective inhibitors.



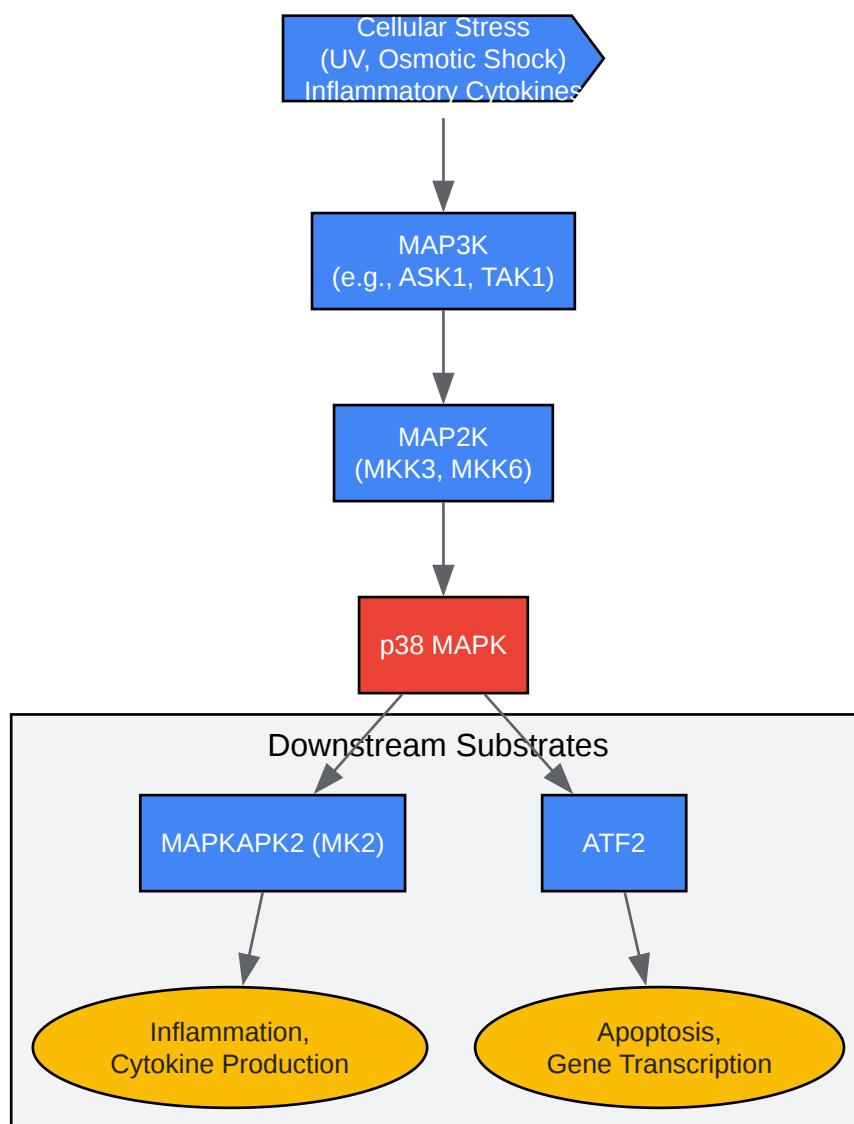
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Fig. 4: Simplified ABL Kinase Signaling Pathway.



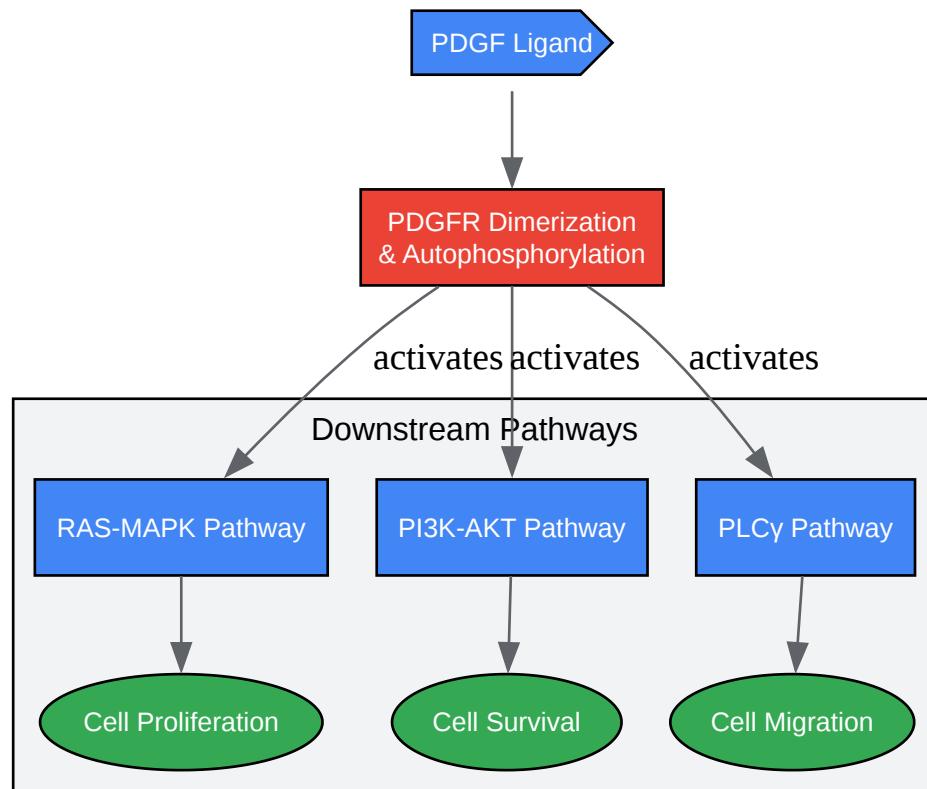
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Fig. 5: Simplified SRC Kinase Signaling Pathway.



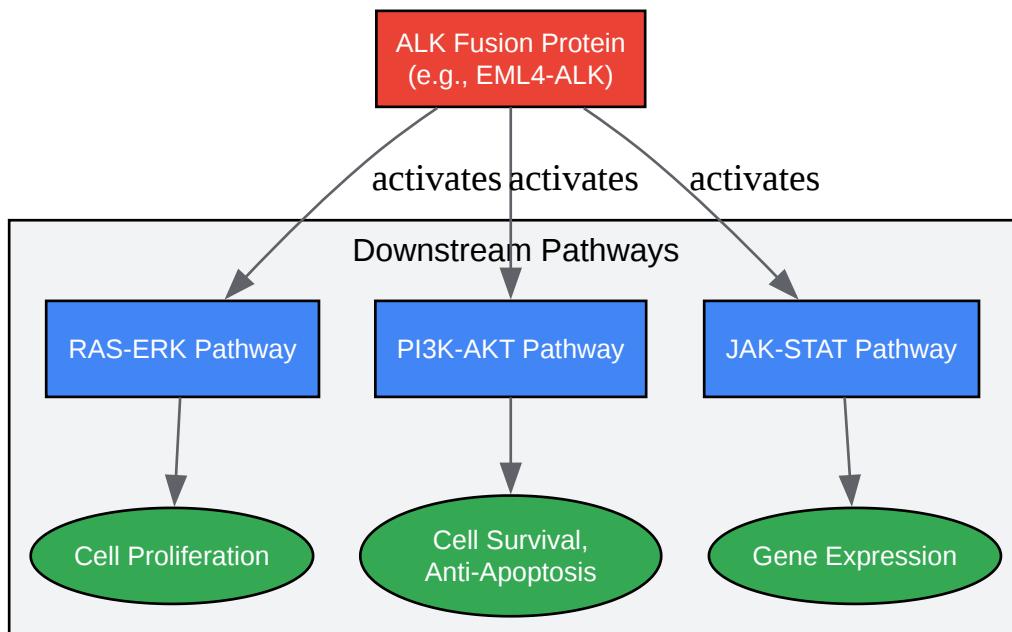
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Fig. 6: Simplified p38 MAPK Signaling Pathway.



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Fig. 7: Simplified PDGFR Signaling Pathway.



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Fig. 8: Simplified ALK Signaling Pathway in Cancer.

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